Hormona estimulante de melanocitos beta, humana

Descripción general

Descripción

Beta-Melanocyte Stimulating Hormone, human: is an endogenous peptide hormone and neuropeptide. It is a type of melanocyte-stimulating hormone produced from proopiomelanocortin. This hormone is an agonist of the melanocortin 1, melanocortin 3, melanocortin 4, and melanocortin 5 receptors . It plays a significant role in various physiological processes, including pigmentation and appetite regulation .

Aplicaciones Científicas De Investigación

Beta-Melanocyte Stimulating Hormone, human, has numerous scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in pigmentation, appetite regulation, and energy homeostasis.

Medicine: Explored for potential therapeutic applications in conditions like obesity, metabolic disorders, and skin pigmentation disorders.

Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation

Mecanismo De Acción

Target of Action

Beta-Melanocyte Stimulating Hormone (β-MSH) is an endogenous peptide hormone and neuropeptide . It is a melanocortin, specifically one of the three types of melanocyte-stimulating hormone (MSH), and is produced from proopiomelanocortin (POMC) . The primary targets of β-MSH are the melanocortin receptors, specifically MC1, MC3, MC4, and MC5 . These receptors are found in various cells and tissues, including melanocytes in the skin .

Mode of Action

β-MSH acts as an agonist of the melanocortin receptors . Upon binding to these receptors, β-MSH triggers a series of biochemical reactions that lead to the production and release of melanin, a pigment responsible for the color of the skin, hair, and eyes . This process is referred to as melanogenesis .

Biochemical Pathways

The activity of tyrosinase, a key enzyme in melanogenesis, is stimulated by β-MSH through the cAMP pathway . β-MSH binds to the melanocortin-1 receptor (MC1R) on the cell surface and activates adenylate cyclase, leading to an elevated level of intracellular cAMP . This increase in cAMP levels triggers a cascade of intracellular events that ultimately stimulate the production of melanin .

Result of Action

The primary result of β-MSH action is the stimulation of melanin production, leading to increased pigmentation in the skin, hair, and eyes . This can result in a darkening of the skin, a process that is protective against the harmful effects of ultraviolet (UV) radiation . In addition to its effects on pigmentation, β-MSH is also known to decrease food intake in animals such as rats and chickens due to the effect of proopiomelanocortin (POMC) .

Action Environment

The action of β-MSH can be influenced by various environmental factors. For instance, its production by the skin and pituitary is enhanced in response to ultraviolet (UV) radiation . This plays a key role in producing colored pigmentation found in the skin, hair, and eyes . Furthermore, the effect of β-MSH on food intake may be influenced by the availability and type of food in the animal’s environment .

Análisis Bioquímico

Biochemical Properties

Beta-Melanocyte Stimulating Hormone, human interacts with various enzymes and proteins. It has been shown to stimulate melanogenesis and proliferation of epidermal and hair follicle melanocytes . It also modulates cell dendricity .

Cellular Effects

Beta-Melanocyte Stimulating Hormone, human influences cell function by acting on receptors in the hypothalamus in the brain . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Beta-Melanocyte Stimulating Hormone, human exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to activate Janus kinase 2 (JAK2) and signal transducers and activators of transcription (STAT1) tyrosine phosphorylation .

Metabolic Pathways

Beta-Melanocyte Stimulating Hormone, human is involved in several metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Melanocyte Stimulating Hormone, human, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods: Industrial production of Beta-Melanocyte Stimulating Hormone, human, involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity. The synthesized peptide is then cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized for storage .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Melanocyte Stimulating Hormone, human, undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaks disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or beta-mercaptoethanol under reducing conditions.

Substitution: Site-directed mutagenesis using specific reagents and conditions.

Major Products Formed:

Oxidation: Formation of disulfide-bonded peptide.

Reduction: Formation of reduced peptide with free thiol groups.

Substitution: Formation of peptide analogs with modified amino acid sequences.

Comparación Con Compuestos Similares

Alpha-Melanocyte Stimulating Hormone: Another type of melanocyte-stimulating hormone with similar functions but different receptor affinities.

Gamma-Melanocyte Stimulating Hormone: A third type of melanocyte-stimulating hormone with distinct physiological roles

Uniqueness: Beta-Melanocyte Stimulating Hormone, human, is unique due to its specific receptor affinities and physiological effects. It has a distinct role in regulating appetite and energy homeostasis, making it a valuable target for research in metabolic disorders .

Propiedades

IUPAC Name |

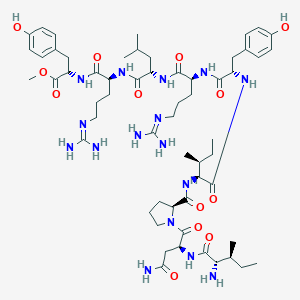

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLJFSCSXTYVTN-UPWOUFKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H174N34O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583247 | |

| Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17908-57-5 | |

| Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

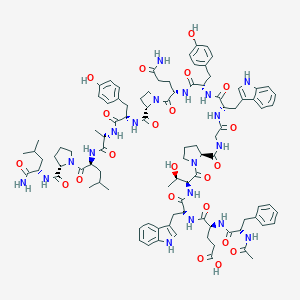

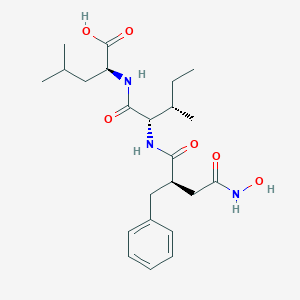

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

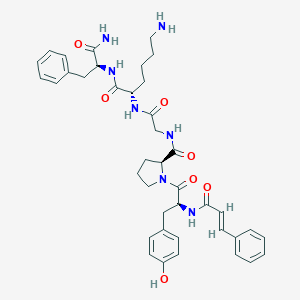

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)